N-(2-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Description
N-(2-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H17ClN2O2S and its molecular weight is 348.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.0699267 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory and Antioxidant Activity
Research on acid chloride derivatives of similar compounds, such as 2-Amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, demonstrates potential anti-inflammatory and antioxidant activities. These activities are found to be comparable to established drugs like ibuprofen and ascorbic acid, suggesting a promising avenue for therapeutic applications in managing inflammation and oxidative stress (K. P. Kumar, K. Anupama, K. A. Khan, 2008).
Antimicrobial Activity
Synthesis of new compounds, such as N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and their thiazolo[3,2-a]pyrimidine derivatives, has been explored for potential biological activities. These compounds have shown significant inhibition on bacterial and fungal growth, indicating their potential as antimicrobial agents. The structural elucidation and antimicrobial activity assessment underline the therapeutic potential of these synthesized compounds against various pathogens (J. Akbari et al., 2008).
Spectral Studies and Dipole Moment Estimation
Investigations into the solvent effects on the absorption and fluorescence spectra of carboxamides closely related to N-(2-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have been conducted. These studies reveal insights into the electronic properties and behavior of such compounds in various solvents, providing valuable information for their potential application in optical and electronic devices. The estimation of ground and excited state dipole moments contributes to the understanding of the electronic transitions and molecular polarity changes upon excitation (N. R. Patil et al., 2011).
Synthesis and Characterization for Biological Applications
The synthesis and characterization of related compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, have been detailed with a focus on their potential biological applications. Structural analyses, including single crystal X-ray diffraction studies, provide a foundation for understanding the molecular conformation and interactions that may be critical for their biological activity. These studies pave the way for the development of new drugs with optimized efficacy and specificity (Cemal Koray Özer et al., 2009).
Antipathogenic and Antibiofilm Properties
Research into the synthesis and spectroscopic properties of new thiourea derivatives, including those with a structure similar to this compound, has demonstrated significant antipathogenic activity. Notably, some of these compounds exhibit notable antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as novel antimicrobial agents capable of disrupting biofilms and combating drug-resistant infections (Carmen Limban et al., 2011).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-14(21)20-17-15(10-6-5-9-13(10)23-17)16(22)19-12-8-4-3-7-11(12)18/h3-4,7-8H,2,5-6,9H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAUWWRMZPIUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.